4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that features a pyrazole ring substituted with a chloro group at the 4-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-bromoacetic acid and 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine.
Formation of Intermediate: The intermediate compound is formed by treating the starting materials with appropriate reagents under controlled conditions.
Microwave Irradiation: The intermediate is then irradiated in a microwave at 150°C in the presence of NaOH to yield the main intermediate.
Final Product: The final product, this compound, is obtained after further purification and crystallization steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.
Reducing Agents: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and copper(I) iodide (CuI) are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different substituents at the chloro or trifluoromethyl positions.
Scientific Research Applications
4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents.
Agrochemicals: It is employed in the development of agrochemicals such as herbicides and fungicides.
Materials Science: The compound is used in the synthesis of materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation and cell signaling.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-fluoro-4-(trifluoromethyl)pyridine: A similar compound with a pyridine ring instead of a pyrazole ring.
4-chloro-5-trifluoromethyl-2-mercaptomethylpyrimidine: Another compound with a pyrimidine ring and similar substituents.
Uniqueness
4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O2/c6-1-2(4(12)13)10-11-3(1)5(7,8)9/h(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBYOZQTMJZLAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801192474 | |
Record name | 4-Chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801192474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934758-95-9 | |
Record name | 4-Chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934758-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801192474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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